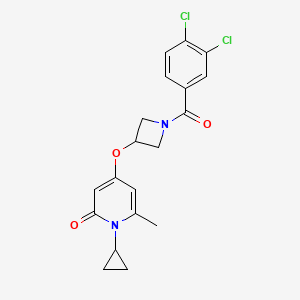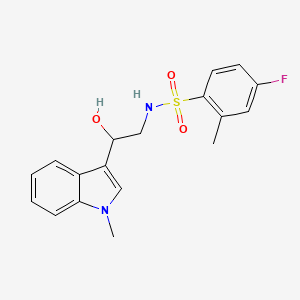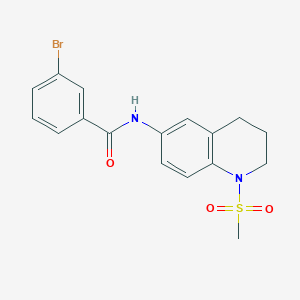
1-cyclopropyl-4-((1-(3,4-dichlorobenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopropyl-4-((1-(3,4-dichlorobenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H18Cl2N2O3 and its molecular weight is 393.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties and Structure-Activity Relationships
Antibacterial Agents Synthesis and Activity : A study by Frigola et al. (1994) investigated 7-azetidinylquinolones, focusing on their synthesis, antibacterial activity against Gram-positive and Gram-negative bacteria, and pharmacokinetic properties. The study highlighted the importance of substituents on the azetidine moiety in determining antibacterial potency and physicochemical properties, suggesting these compounds as potent antibacterial agents with favorable pharmacokinetic profiles Frigola et al., 1994.
Pharmacokinetics of Chlorofluoroquinolones : Gargallo-Viola et al. (2001) described the antibacterial activities and pharmacokinetics of two new chlorofluoroquinolones, E-4767 and E-5065, highlighting their potency against various bacteria and their pharmacokinetic advantages over existing treatments Gargallo-Viola et al., 2001.
Bioreductive Antitumor Agents : Naylor et al. (1997) discussed 2-cyclopropylindoloquinones and their analogs as bioreductively activated antitumor agents. The study emphasized the structure-activity relationship in vitro and efficacy in vivo, indicating their potential as antitumor agents with specific activation under hypoxic conditions Naylor et al., 1997.
Potential Antidepressant and Nootropic Agents : Asha B. Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, exploring their antidepressant and nootropic activities. This study suggests the potential CNS activity of the 2-azetidinone skeleton, offering avenues for developing potent and safe CNS active agents Asha B. Thomas et al., 2016.
Enzymatic Chemistry of Cyclopropane and Aziridine Biosynthesis : Thibodeaux et al. (2012) reviewed the enzymatic pathways for constructing cyclopropane, epoxide, and aziridine rings in natural products, focusing on their biological activities and implications for drug design Thibodeaux et al., 2012.
Eigenschaften
IUPAC Name |
1-cyclopropyl-4-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]oxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3/c1-11-6-14(8-18(24)23(11)13-3-4-13)26-15-9-22(10-15)19(25)12-2-5-16(20)17(21)7-12/h2,5-8,13,15H,3-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKUEUMTJYSXFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 5-chloro-4-({[(4-methylbenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2644520.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2644521.png)

![methyl 4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2644526.png)
![2-Methoxy-4-{[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-phenyl 4-chlorobenzoate](/img/structure/B2644527.png)


![7-(4-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2644531.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2644532.png)

